2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate
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Overview
Description
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further linked to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate typically involves the reaction of 4-(2,5-Dihydro-1H-pyrrol-1-yl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolidones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrolidone derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the ethyl acetate moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters
- Imidazole containing compounds
Uniqueness
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole ring with a phenoxy group and an ethyl acetate moiety. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[4-(2,5-dihydropyrrol-1-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H17NO3/c1-12(16)17-10-11-18-14-6-4-13(5-7-14)15-8-2-3-9-15/h2-7H,8-11H2,1H3 |
InChI Key |
MJJATISZGHTGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
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